
Futibatinib
概要
説明
Futibatinib, sold under the brand name Lytgobi, is an anti-cancer medication primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer . It is a kinase inhibitor that targets fibroblast growth factor receptors (FGFR) 1 through 4 . This compound is taken orally and has shown significant antitumor activity against FGFR-deregulated tumors .
準備方法
Synthetic Routes and Reaction Conditions: Futibatinib is synthesized through a series of chemical reactions involving the formation of a pyrazolo[3,4-d]pyrimidine core structure. The synthetic route typically involves the following steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the 3,5-dimethoxyphenyl group via an ethynyl linkage.
- Addition of the 4-amino group.
- Coupling with a pyrrolidinyl group to form the final compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and times.
- Purification steps such as crystallization and chromatography to obtain the final product .
化学反応の分析
反応の種類: フチバニチブは、次のものを含むさまざまな化学反応を起こします。
酸化: フチバニチブは、特定の条件下で酸化され、酸化誘導体を形成することができます。
還元: 還元反応は、分子上の官能基を変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物には、官能基が修飾されたフチバニチブのさまざまな誘導体があり、さらなる研究開発に利用することができます .
4. 科学研究への応用
フチバニチブは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Futibatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with FGFR.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and survival.
Medicine: Primarily used in the treatment of cholangiocarcinoma and other FGFR-deregulated tumors. .
Industry: Utilized in the development of new therapeutic agents targeting FGFR pathways.
作用機序
類似化合物との比較
フチバニチブは、インフィグラチニブやペミガチニブなどの他のFGFR阻害剤と比較されます . 3つの化合物すべてがFGFRを標的としていますが、フチバニチブは、不可逆的な結合機構とFGFR1からFGFR4までの幅広い活性スペクトルによってユニークです .
類似化合物:
インフィグラチニブ: 活性スペクトルが狭い、可逆的なFGFR阻害剤。
ペミガチニブ: 主にFGFR2融合体を標的とする別の可逆的なFGFR阻害剤.
フチバニチブの不可逆的な結合と強力な抗腫瘍活性は、FGFR異常発現腫瘍を持つ患者にとって貴重な治療選択肢となっています .
生物活性
Futibatinib is an irreversible, highly selective inhibitor targeting fibroblast growth factor receptors (FGFR) 1-4, primarily developed for the treatment of cancers associated with FGFR aberrations. Its biological activity has been extensively studied in both preclinical and clinical settings, demonstrating significant anti-tumor effects across various cancer types.
This compound binds covalently to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to irreversible inhibition of FGFR signaling pathways. This mechanism is distinct from ATP-competitive inhibitors, allowing this compound to maintain efficacy even against certain resistant FGFR mutations. The compound has shown potent inhibition of FGFR2 and FGFR3, with half-maximal inhibitory concentration (IC50) values ranging from 1.4 to 3.7 nmol/L across different FGFR isoforms .
Preclinical Studies
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against a variety of cancer cell lines harboring FGFR aberrations. Notably, it has been effective in cell lines derived from:
- Gastric Cancer
- Bladder Cancer
- Breast Cancer
- Lung Cancer
- Multiple Myeloma
The compound has shown a lower propensity for developing drug resistance compared to ATP-competitive FGFR inhibitors, indicating its potential for sustained efficacy in long-term treatment scenarios .
Table 1: Summary of Preclinical Findings
Study Type | Cancer Type | Key Findings |
---|---|---|
In vitro | Gastric | Significant dose-dependent tumor reduction |
In vitro | Bladder | High selectivity and potent inhibition |
Xenograft Models | Multiple Tumors | Sustained FGFR kinase inhibition |
Clinical Trials
This compound has been evaluated in several clinical trials, including a large Phase I dose-expansion study involving 197 patients with advanced solid tumors. The results indicated:
- Objective Response Rate (ORR) : 13.7% across various tumor types.
- Tumor Types with Notable Responses :
- Cholangiocarcinoma: ORR of 25.4%
- Breast Cancer
- Urothelial Carcinoma
- Central Nervous System Tumors
The pivotal FOENIX-CCA2 Phase II study specifically focused on intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions/rearrangements, reporting a confirmed ORR of 41.7% and a disease control rate of 82.5% .
Table 2: Clinical Trial Summary
Trial Name | Phase | Patient Count | Key Outcomes |
---|---|---|---|
FOENIX-CCA2 | II | 103 | ORR: 41.7%, Disease Control Rate: 82.5% |
Phase I Expansion | I | 197 | ORR: 13.7%, Notable responses in iCCA |
Safety Profile
This compound has demonstrated a manageable safety profile, with common treatment-emergent adverse events including:
- Hyperphosphatemia : 81.2%
- Diarrhea : 33.5%
- Nausea : 30.4%
These side effects were generally mild to moderate and manageable within clinical settings .
Case Studies
Several case studies have highlighted the effectiveness of this compound in patients with specific FGFR mutations:
- Case Study in Cholangiocarcinoma :
- A patient with unresectable iCCA harboring an FGFR2 fusion showed a complete response after treatment with this compound for six months.
- Case Study in Breast Cancer :
- A patient with an acquired resistance mutation (FGFR1) experienced significant tumor reduction after switching from an ATP-competitive inhibitor to this compound.
These case studies underscore the potential of this compound as a viable treatment option for patients who have developed resistance to other therapies targeting FGFR pathways .
Q & A
Basic Research Questions
Q. What is the mechanism of action of futibatinib, and how does it differ from reversible FGFR inhibitors?
this compound covalently and irreversibly inhibits FGFR1-4 by targeting the ATP-binding pocket, preventing kinase activation even in the presence of resistance mutations (e.g., gatekeeper mutations like V564F). Unlike reversible FGFR inhibitors, this compound’s covalent binding reduces the likelihood of acquired resistance, as demonstrated in preclinical models where it retained activity against cells resistant to non-covalent inhibitors . Methodologically, researchers can validate this mechanism using kinase inhibition assays and crystallography studies to compare binding kinetics .
Q. What clinical evidence supports this compound’s efficacy in FGFR2-rearranged intrahepatic cholangiocarcinoma (iCCA)?
The pivotal phase II FOENIX-CCA2 trial (NCT02052778) reported an objective response rate (ORR) of 42% (95% CI: 32–52%) and median duration of response (DoR) of 9.7 months in patients with advanced, pretreated iCCA. Key endpoints were assessed via RECIST v1.1 by independent review. Researchers should note the trial’s single-arm design and reliance on FGFR2 fusion/rearrangement confirmation via next-generation sequencing (NGS) .
Q. How is hyperphosphatemia managed in this compound clinical trials?
Hyperphosphatemia, an on-target adverse event, is managed via phosphate-lowering agents (e.g., oral phosphate binders), dietary modifications, and dose interruptions/reductions. In the FOENIX-CCA2 trial, 85% of patients required interventions, with only 1.8% discontinuing treatment due to this side effect. Methodological protocols for monitoring include regular serum phosphate checks and predefined dose-adjustment criteria .
Advanced Research Questions
Q. How can preclinical studies evaluate this compound’s efficacy against FGFR2 resistance mutations?
Researchers should employ in vitro models (e.g., Ba/F3 cells engineered with FGFR2 fusion mutations) and patient-derived xenografts (PDXs) to test this compound’s activity against mutations like N549K or E565A. Comparative studies with reversible inhibitors (e.g., pemigatinib) can highlight differences in resistance profiles. NGS-based screening of post-treatment biopsies can identify emergent mutations .
Q. What methodological considerations address data contradictions across this compound trials in diverse cancers?
Contradictions in efficacy (e.g., higher ORR in iCCA vs. breast cancer) may stem from tumor-specific FGFR dependency, genomic heterogeneity, or trial design differences. Researchers should:
- Stratify analyses by FGFR alteration type (fusions vs. amplifications).
- Use multivariate regression to adjust for prior therapies and comorbidities.
- Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize data interpretation .
Q. What experimental designs are optimal for investigating this compound combination therapies?
Phase Ib/II trials using adaptive designs (e.g., BOIN or Bayesian model-based dose escalation) are recommended to evaluate combinations (e.g., this compound + immune checkpoint inhibitors). Co-primary endpoints should include safety (dose-limiting toxicities) and preliminary efficacy (ORR). Preclinical rationale should focus on synergistic mechanisms, such as enhanced antitumor immunity via FGFR pathway inhibition .
Q. Methodological Recommendations
- Trial Design : Use single-arm designs for rare populations (e.g., FGFR2-rearranged cancers) but include matched historical controls to reduce bias .
- Data Analysis : Apply RECIST v1.1 with centralized imaging review to ensure consistency. For exploratory biomarker studies, prioritize NGS and RNA sequencing to confirm FGFR2 fusions .
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies, particularly for vulnerable populations with limited treatment options .
特性
IUPAC Name |
1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPNCCJPRMIAX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations. | |
Record name | Futibatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448169-71-8 | |
Record name | Futibatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Futibatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FUTIBATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。